molecular formula C5H7N3O3 B2452016 2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid CAS No. 1248028-70-7

2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid

Cat. No. B2452016
CAS RN: 1248028-70-7
M. Wt: 157.129
InChI Key: UMZNVMWRQAKWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms . It’s worth noting that compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The triazole ring is formed through a condensation reaction involving 3-amino furazan carboxylic acid hydrazide or hydrazones with ethoxy carbonyl ethyl ethoxy carbamate hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The C3=O1 bond lengths in some related compounds have been found to be significantly elongated compared to the literature value of the (C*) 2 -C=O bond length .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of the triazole ring through a condensation reaction .

Scientific Research Applications

Toxicologic Studies and Exposure Risks

  • Studies on various chemicals such as phenoxyherbicides, chlorophenols, and other compounds similar in structure or function to 2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid highlight the importance of understanding the toxicological profile and exposure risks associated with chemical agents. For instance, exposure to phenoxyherbicides and chlorophenols has been investigated for potential associations with soft tissue sarcoma, illustrating the critical need for research into the health impacts of chemical exposures (Smith et al., 1984).

Environmental and Health Implications

  • Research on the environmental and health implications of chemicals, including studies on pesticide producers exposed to dioxin and the sex ratios of their children, provides insights into the long-term effects of chemical exposure on human health and reproductive outcomes (Ryan et al., 2002).

Biomonitoring and Health Safety

  • The development of biomonitoring techniques for detecting exposure to chemical compounds is essential for ensuring health safety and assessing exposure risks. For example, the analysis of urinary markers for exposure to 2,4-dichlorophenoxyacetic acid (2,4-D) provides a method for evaluating the exposure of individuals to herbicides and assessing potential health risks (Lerro et al., 2020).

Mechanism of Action

Target of Action

It’s known that compounds with a 1,2,4-triazole scaffold have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Some 1,2,4-triazole benzoic acid hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets to initiate programmed cell death.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Some 1,2,4-triazole benzoic acid hybrids have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines , suggesting that the compound might have similar effects.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by environmental conditions

Future Directions

The search results suggest that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates potential future directions in the research and development of “2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid” and related compounds.

properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-5(10)2-11-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZNVMWRQAKWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.